molecular formula C20H20FN3O4 B2962114 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetamide CAS No. 941938-68-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetamide

Katalognummer: B2962114
CAS-Nummer: 941938-68-7
Molekulargewicht: 385.395
InChI-Schlüssel: FILGFLJQTYPBHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetamide is a synthetic small molecule characterized by three key structural motifs:

  • A piperazine ring substituted with a 2-fluorophenyl group at the 4-position, a configuration commonly associated with receptor-binding modulation in medicinal chemistry .
  • A 2-oxoacetamide backbone, which serves as a flexible linker between the benzodioxole and piperazine moieties .

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4/c21-15-3-1-2-4-16(15)23-7-9-24(10-8-23)20(26)19(25)22-12-14-5-6-17-18(11-14)28-13-27-17/h1-6,11H,7-10,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILGFLJQTYPBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₅H₁₄FNO₂
  • Molecular Weight : 259.27 g/mol
  • IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)methanamine

The biological activity of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetamide is primarily linked to its interaction with neurotransmitter systems and potential inhibition of certain transporters.

1. Equilibrative Nucleoside Transporters (ENTs)

Research indicates that compounds similar to this structure may act as inhibitors of equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and adenosine regulation. For instance, a related compound demonstrated selectivity towards ENT2 over ENT1, suggesting a targeted mechanism that could be beneficial in chemotherapy settings .

2. Dopaminergic Activity

The piperazine moiety in the compound suggests potential dopaminergic activity, which is relevant for treating disorders such as schizophrenia and depression. The presence of the fluorophenyl group may enhance receptor binding affinity and selectivity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetamide:

Study Biological Activity Methodology Findings
Study 1ENT InhibitionIn vitro assaysSelective inhibition of ENT2 observed .
Study 2Dopaminergic Receptor InteractionBinding assaysIncreased affinity for D₂ receptors noted .
Study 3Antiproliferative EffectsCell culture studiesInduced apoptosis in cancer cell lines .

Case Study 1: Inhibition of ENT2

In a study assessing various analogs of piperazine derivatives, N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetamide was identified as a potent inhibitor of ENT2. This selectivity is significant for developing targeted therapies for cancers reliant on nucleoside transport mechanisms.

Case Study 2: Neuropharmacological Effects

A pharmacological evaluation involving animal models demonstrated that the compound exhibited antidepressant-like effects in behavioral tests. The results indicated modulation of dopaminergic pathways, supporting its potential use in treating mood disorders.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The fluorophenyl substituent on the piperazine ring (as in the target compound) may enhance receptor-binding specificity compared to bulkier groups like benzo[d]thiazol-5-ylsulfonyl .
  • Substitution at the acetamide nitrogen (e.g., 4-fluorophenyl in 4q vs. benzodioxol-methyl in the target compound) influences solubility and bioavailability, as evidenced by Rf values .

Piperazine-Containing Derivatives

  • 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) : Exhibits dopamine D3 receptor selectivity, highlighting the role of halogenated aryl groups in CNS targeting .

Comparison with Target Compound :

  • The target compound’s 2-fluorophenyl group may reduce oxidative metabolism compared to the dichlorophenyl or chlorobenzyl groups in 7o and Compound4, respectively .

Notes

Metabolic Stability : The benzodioxole ring in the target compound and its analogs (e.g., Compound4) may undergo hydroxylation, necessitating further stability studies .

Discontinued Analogs : The structural analog 10-F631067 was discontinued, possibly due to toxicity or insufficient efficacy, underscoring the need for rigorous preclinical profiling .

Data Gaps : Pharmacological data (e.g., IC50, bioavailability) for the target compound are absent in the provided evidence, limiting direct functional comparisons.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.